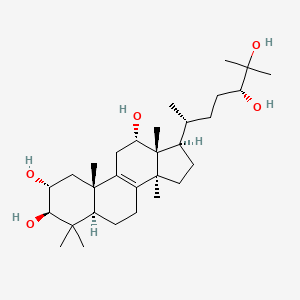
Cevipabulin fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cevipabulin fumarate is a synthetic, water-soluble tubulin-binding agent with potential antineoplastic activity. It binds at the vinca-binding site on tubulin but acts more similarly to taxane-site binding agents by enhancing tubulin polymerization without inducing tubulin depolymerization . This disruption in microtubule dynamics may inhibit cell division and reduce cellular growth, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cevipabulin fumarate is synthesized through a multi-step process involving the reaction of 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with fumaric acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fumarate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Cevipabulin fumarate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and amino groups . It can also participate in polymerization reactions due to its ability to stabilize microtubules .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as acids like fumaric acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major product formed from the reactions involving this compound is the stabilized microtubule complex, which is crucial for its antineoplastic activity .
Scientific Research Applications
It has shown promising results in preclinical and clinical trials for the treatment of advanced malignant solid tumors . Additionally, its ability to stabilize microtubules makes it a valuable tool in cell biology research, particularly in studies related to cell division and intracellular transport . It is also being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Cevipabulin fumarate exerts its effects by binding to the vinca-binding site on tubulin, promoting the polymerization of tubulin into microtubules . This stabilization of microtubules disrupts their dynamic instability, which is essential for cell division and intracellular transport . By inhibiting microtubule depolymerization, this compound effectively halts cell division, leading to reduced cellular growth and potential tumor regression .
Comparison with Similar Compounds
Similar Compounds:
- Paclitaxel
- Vincristine
- Vinblastine
Uniqueness: Cevipabulin fumarate is unique in its dual binding properties, as it binds to both the vinca-binding site and a novel site on α-tubulin . This dual binding enhances its ability to stabilize microtubules and makes it effective against tumors resistant to other microtubule-targeting agents like paclitaxel and vincristine . Additionally, its water solubility and stability make it a versatile compound for both intravenous and oral administration .
Properties
CAS No. |
849550-69-2 |
|---|---|
Molecular Formula |
C22H26ClF5N6O7 |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |
InChI Key |
UUFXQPPJVCARJY-CBVSRFFLSA-N |
SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Synonyms |
5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1256070.png)




![(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B1256077.png)








